molecular formula C7H4F4N2O B13675538 2,3,4,5-Tetrafluorobenzohydrazide

2,3,4,5-Tetrafluorobenzohydrazide

Cat. No.: B13675538
M. Wt: 208.11 g/mol
InChI Key: KNTXMOXRWWEQRQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluorobenzohydrazide is an organic compound with the molecular formula C7H4F4N2O It is a derivative of benzohydrazide where four hydrogen atoms on the benzene ring are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5-Tetrafluorobenzohydrazide can be synthesized through the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with hydrazine hydrate in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions in an organic solvent like dry pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and safety. The use of continuous flow reactors and automated systems can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluorobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The hydrazide group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Condensation: Aldehydes or ketones in the presence of an acid catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Hydrazones: Formed from condensation reactions with aldehydes or ketones.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

2,3,4,5-Tetrafluorobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluorobenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H4F4N2O

Molecular Weight

208.11 g/mol

IUPAC Name

2,3,4,5-tetrafluorobenzohydrazide

InChI

InChI=1S/C7H4F4N2O/c8-3-1-2(7(14)13-12)4(9)6(11)5(3)10/h1H,12H2,(H,13,14)

InChI Key

KNTXMOXRWWEQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)NN

Origin of Product

United States

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